One of the primary applications of 2,5-difluorobenzene-1-sulfonyl fluoride is as a click chemistry reagent. Click chemistry refers to a set of functional group transformations that rapidly and selectively link molecules together. 2,5-difluorobenzene-1-sulfonyl fluoride participates in a specific type of click reaction called "Click II," developed by Nobel laureate K. Barry Sharpless and his colleagues []. This reaction offers advantages like high yields, simple reaction conditions, and tolerance for a wide range of functional groups, making it valuable for researchers studying bioconjugation and the synthesis of complex molecules [].
The aromatic ring structure and functional groups of 2,5-difluorobenzene-1-sulfonyl fluoride make it a useful building block in organic synthesis. Researchers can incorporate it into various organic molecules by employing different chemical reactions. The presence of fluorine atoms can influence the reactivity and properties of the resulting molecules, allowing for the exploration of structure-property relationships in various research areas [].
The unique properties of 2,5-difluorobenzene-1-sulfonyl fluoride, including its potential thermal and chemical stability due to the presence of fluorine atoms, have led to explorations in material science research. However, specific applications in this field are still under development [].
2,5-Difluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3F3O2S and a molecular weight of 196.15 g/mol. It is recognized for its utility in various research applications, particularly in synthetic chemistry and biochemistry. This compound features a sulfonyl fluoride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it valuable in the development of pharmaceuticals and other chemical entities .
The compound is classified as hazardous, with potential to cause severe skin burns, eye damage, and respiratory irritation. Therefore, it must be handled with care, adhering to appropriate safety protocols during storage and usage .
Several methods exist for synthesizing 2,5-Difluorobenzene-1-sulfonyl fluoride:
2,5-Difluorobenzene-1-sulfonyl fluoride has diverse applications:
Several compounds share structural similarities with 2,5-Difluorobenzene-1-sulfonyl fluoride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Fluorobenzene-1-sulfonyl chloride | 2905-21-7 | 0.98 | Lacks additional fluorine substituents |
2,4-Difluorobenzene-1-sulfonyl chloride | 13918-92-8 | 0.97 | Contains a different substitution pattern |
2,4,5-Trifluorobenzene-1-sulfonyl chloride | 220227-21-4 | 0.95 | Has three fluorine atoms instead of two |
4-Fluorobenzene-1-sulfonyl chloride | 349-88-2 | 0.91 | Different position of the fluorine substituent |
3-Fluorobenzenesulfonyl chloride | 701-27-9 | 0.90 | Fluorine located at a different aromatic position |
The uniqueness of 2,5-Difluorobenzene-1-sulfonyl fluoride lies in its specific arrangement of functional groups and fluorine atoms that influence its reactivity and applications in chemical synthesis and biological studies .
Corrosive